molecular formula C6H7NO2 B1589917 5-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 3757-53-7

5-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1589917
CAS No.: 3757-53-7
M. Wt: 125.13 g/mol
InChI Key: UFYABCWJPZTWHA-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules .

Mechanism of Action

5-Methyl-1H-pyrrole-2-carboxylic acid: interacts with specific molecular targets within the body. While the exact targets may vary depending on the context, one primary target is likely to be enzymes involved in various metabolic pathways. These enzymes play crucial roles in cellular processes, and the compound may modulate their activity.

Action Environment

Environmental factors play a role in its efficacy and stability. These factors include:

    The compound’s behavior may change in acidic or alkaline environments. Stability could be affected by temperature variations. Oxidation may impact its structure.

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as pyrroline-5-carboxylate reductase, which is involved in the proline biosynthesis pathway. The interaction between this compound and pyrroline-5-carboxylate reductase is crucial for the conversion of pyrroline-5-carboxylate to proline, an amino acid essential for protein synthesis and cellular function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For instance, this compound can modulate the expression of genes related to oxidative stress, thereby impacting cellular metabolism and homeostasis . Additionally, it affects the activity of key metabolic enzymes, leading to alterations in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity, such as the inhibition of pyrroline-5-carboxylate reductase. This inhibition results in decreased proline synthesis, which can affect protein synthesis and cellular stress responses . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic enzyme activity and gene expression patterns . These temporal effects are crucial for understanding the long-term impact of this compound on cellular physiology.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve stress response mechanisms . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline biosynthesis pathway. This compound interacts with enzymes such as pyrroline-5-carboxylate reductase and proline dehydrogenase, which are essential for the conversion of pyrroline-5-carboxylate to proline and vice versa . These interactions influence the overall metabolic flux and the levels of metabolites involved in cellular stress responses and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its biological activity, as it determines the concentration of the compound in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and regulatory proteins . Additionally, this compound can be directed to specific organelles, such as mitochondria, through targeting signals that facilitate its transport across organelle membranes . The subcellular localization of this compound is essential for its role in regulating cellular metabolism and stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from N-Boc-di-allylamine, the synthesis involves ring-closing metathesis (RCM), directed alkoxycarbonylation using strong lithium bases and alkyl carbonates, followed by enzymatic kinetic resolution of the racemic mixture .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pyrrole-2-carboxylic acid
  • 1-Methylpyrrole-2-carboxylic acid
  • Methyl pyrrole-2-carboxylate

Comparison: 5-Methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of a methyl group at the 5-position, which influences its reactivity and properties. Compared to pyrrole-2-carboxylic acid, the methyl group enhances its stability and alters its electronic distribution, making it more suitable for specific synthetic applications. The presence of the carboxylic acid group also provides additional sites for functionalization, expanding its utility in various chemical transformations .

Properties

IUPAC Name

5-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(7-4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYABCWJPZTWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512716
Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3757-53-7
Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was synthesized by an analogous method to Intermediate 18 starting from ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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